benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate
Description
Benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate is a carbamate derivative featuring a biphenyl core with a pyridinylethylcarbamoyl substituent. Its molecular architecture includes:
- Biphenyl scaffold: Enhances rigidity and π-π stacking interactions.
Properties
IUPAC Name |
benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-28(31-19-17-24-13-8-9-18-30-24)27-16-7-6-15-26(27)25-14-5-4-12-23(25)20-32-29(34)35-21-22-10-2-1-3-11-22/h1-16,18H,17,19-21H2,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLVFLAXFXKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl moiety is synthesized using a palladium-catalyzed Suzuki reaction between 2-bromobenzoic acid derivatives and phenylboronic acids. Key parameters:
- Catalyst : Pd(PPh₃)₄ (0.5–2 mol%)
- Base : Tripotassium phosphate (3 equiv)
- Solvent : Toluene/water biphasic system
- Phase-transfer agent : Tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 equiv)
- Temperature : Reflux (103°C) for 5–20 hours
Example :
2-Bromo-N-(2-pyridin-2-ylethyl)benzamide undergoes coupling with (2-(hydroxymethyl)phenyl)boronic acid to yield the biphenyl intermediate. Yield: 68–72%.
Carbamate Formation
Benzylation of the Primary Amine
The hydroxymethyl group on the biphenyl intermediate is converted to the carbamate using benzyl chloroformate:
- Reagents : Benzyl chloroformate (1.2 equiv), triethylamine (2.5 equiv)
- Solvent : Dichloromethane (0.5 M)
- Conditions : 0°C → room temperature, 12 hours
- Workup : Aqueous NaHCO₃ wash, silica gel chromatography
- Yield : 85–90%
Critical Note : Excessive benzyl chloroformate leads to di-carbamate byproducts. Stoichiometric control is essential.
Installation of the Pyridinylethylcarbamoyl Group
Amide Coupling via Mixed Carbonates
The carboxamide side chain is introduced using 2-pyridin-2-ylethylamine and activated carbonyl intermediates:
Method A (EDCl/HOBt Activation) :
- Activators : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv), hydroxybenzotriazole (HOBt, 1.5 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 25°C, 24 hours
- Yield : 76%
Method B (In Situ Chloride Formation) :
- Chlorinating Agent : Thionyl chloride (2 equiv)
- Conditions : Reflux in toluene (110°C, 2 hours), followed by amine addition
- Yield : 82%
Process Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Carbamate Solvent | Dichloromethane | +15% vs. THF |
| Coupling Temp | 25°C (vs. 0°C) | +8% |
| Catalyst Loading | 1.5 mol% Pd(PPh₃)₄ | Balance cost/yield |
Scale-Up Protocol (Kilogram Scale) :
- Biphenyl Coupling : 20 L reactor, 72-hour reflux, 79.2% yield
- Carbamate Formation : Continuous flow system, 92% conversion
- Final Purification : Recrystallization from isopropyl alcohol/water (3:1)
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : 99.3% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min)
- Elemental Analysis : C 76.33%, H 5.57%, N 8.36% (theor. C 76.63%, H 5.62%, N 8.38%)
Industrial Adaptation Challenges
- Catalyst Cost : Pd(PPh₃)₄ contributes 41% of raw material costs
- Byproduct Management : Di-carbamate formation during benzylation requires careful stoichiometric control
- Crystallization Issues : Polymorphic forms observed during scale-up necessitating solvent screening
Emerging Methodologies
Chemical Reactions Analysis
S 9947 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
Chemical Properties and Structure
Benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate is characterized by its complex structure, which includes a pyridine ring and multiple phenyl groups. This structural configuration is believed to contribute to its biological activities. The compound's molecular formula is with a molecular weight of approximately 505.6 g/mol.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of similar structures have been evaluated for their efficacy against various cancer cell lines, including colorectal carcinoma (HCT116). These studies often utilize assays such as the Sulforhodamine B assay to determine the half-maximal inhibitory concentration (IC50), revealing promising results in terms of potency compared to standard chemotherapy drugs .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its derivatives have been tested against a range of bacterial and fungal strains, demonstrating significant antimicrobial activity. This includes effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens . The minimum inhibitory concentrations (MIC) of these compounds indicate their potential for further development as antimicrobial therapeutics.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of carbamates from amines and carbonic acid derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Evaluation
In a study published in 2019, various derivatives of similar structures were synthesized and tested for anticancer activity against HCT116 cells. The findings indicated that certain compounds exhibited IC50 values lower than that of 5-Fluorouracil, a common chemotherapy drug, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound derivatives. The study revealed that several compounds showed significant activity against resistant strains of bacteria, highlighting their potential use in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
S 9947 exerts its effects by blocking the Kv1.5/IKur channels, which are involved in the regulation of cardiac potassium currents. By inhibiting these channels, S 9947 can modulate the electrical activity of cardiac cells, thereby affecting heart rhythm. The molecular targets of S 9947 include the Kv1.5 and IKur channels, and the pathways involved are related to the regulation of cardiac excitability .
Comparison with Similar Compounds
Research Findings and Data Gaps
Physical/Chemical Properties
Table 2: Inferred Properties Based on Analogs
*Estimated based on structural analogs.
Biological Activity
Benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and case studies from diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 457.55 g/mol. The structure features multiple aromatic rings and a pyridine moiety, contributing to its biological activity.
Structural Representation
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C29H27N3O3 |
| Molecular Weight | 457.55 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4 |
This compound has been investigated for various biological activities, including:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through modulation of key signaling pathways.
- Antimicrobial Properties : Studies suggest it exhibits antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies
- Anticancer Studies :
- Antimicrobial Activity :
- Neuroprotective Research :
Pharmacological Profiles
The pharmacological profiles of this compound can be summarized as follows:
Q & A
Q. What are the optimal synthetic routes for benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling intermediates such as pyridin-2-ylethylcarbamoyl derivatives with benzyl carbamate precursors. For example, analogous protocols (e.g., Example 427 in EP4374877A2) use tert-butyl carbamate intermediates and LCMS (m/z 1011 [M+H]+) for real-time monitoring . Optimization includes:
- Statistical Design : Employ ANOVA or Duncan’s test to analyze reaction variables (e.g., temperature, catalyst loading) for yield maximization .
- Purification : Use preparative HPLC (retention time: 1.01 minutes under SQD-FA05 conditions) to isolate high-purity product .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Follow safety data sheet (SDS) guidelines:
- Handling : Use PPE (gloves, goggles), local exhaust ventilation, and avoid dust generation .
- Storage : Keep in sealed containers at 2–8°C, away from light and oxidizers. Stability tests under accelerated conditions (40°C/75% RH) are recommended .
Advanced Research Questions
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
-
X-ray Crystallography : Refine data using SHELXL to resolve bond lengths/angles (e.g., SHELX-76 protocols for small molecules) .
-
Spectroscopy : IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and NMR (¹H/¹³C) to confirm functional groups .
-
Mass Spectrometry : LCMS (e.g., [M+H]+ ion) and HRMS for molecular weight confirmation .
-
Purity : HPLC with UV detection (≥95% purity threshold) .
Analytical Technique Key Parameters Reference X-ray Crystallography Space group, R-factor LCMS m/z 1011 [M+H]+ IR Spectroscopy C=O stretch at 1700 cm⁻¹
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Halogen Effects : Bromine at the phenyl ring (e.g., in benzyl N-[2-(4-bromophenyl)ethenyl]carbamate) enhances electrophilic reactivity and target binding .
- Pyridinyl Moieties : The 2-pyridin-2-ylethyl group influences solubility and hydrogen-bonding interactions .
- Methodology : Compare analogs via in vitro assays (e.g., enzyme inhibition) and computational docking (e.g., AutoDock Vina) .
Q. What methodologies resolve contradictions in crystallographic or spectroscopic data for carbamate derivatives?
- Methodological Answer : Address discrepancies through:
- Multi-Technique Validation : Cross-check X-ray data with DFT-calculated geometries (e.g., Gaussian 09) .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
- Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers) via variable-temperature studies .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting bioactivity data across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
